molecular formula C11H24BNO3 B3280273 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine CAS No. 712261-40-0

4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

Cat. No.: B3280273
CAS No.: 712261-40-0
M. Wt: 229.13 g/mol
InChI Key: URYFHXUGOVLANL-UHFFFAOYSA-N
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Description

4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine ( 712261-40-0) is a specialized organic compound with a molecular formula of C11H24BNO3 and a molecular weight of 229.12 g/mol . This molecule integrates a primary amine functionality with a protected boronic acid in the form of a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester. The presence of both the amine and the boronate ester on a flexible 4-methoxybutane chain makes it a valuable bifunctional building block for researchers. Its primary research application lies in synthetic organic chemistry, particularly as an advanced intermediate in Suzuki-Miyaura cross-coupling reactions. The protected boronate group enables efficient carbon-carbon bond formation with various organic halides, facilitating the synthesis of complex molecules. Concurrently, the primary amine group offers a versatile handle for further derivatization, such as amide bond formation or salt generation, allowing for the introduction of structural diversity. This combination of features is critical in medicinal chemistry for the construction of compound libraries and in materials science for the development of novel organic structures. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BNO3/c1-10(2)11(3,4)16-12(15-10)9(13)7-6-8-14-5/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYFHXUGOVLANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of 4-methoxybutan-1-amine with pinacolborane under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or copper. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, or thiols

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

Synthetic Chemistry Applications

  • Reagent in Organic Synthesis : The compound serves as a versatile reagent for the synthesis of various organic molecules. Its boronic acid derivative can be utilized in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis.
  • Building Block for Complex Molecules : It acts as a building block for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The presence of the methoxy group enhances its solubility and reactivity.

Material Science Applications

  • Copolymers Development : The compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties that are crucial for applications in organic electronics and photovoltaics .
  • Functional Materials : Its incorporation into polymer matrices enhances the thermal stability and mechanical properties of materials. This is particularly useful in developing advanced materials for electronic applications.

Medicinal Chemistry Applications

  • Drug Development : The compound's structure allows it to interact with biological targets effectively. Research indicates its potential role as an intermediate in the synthesis of biologically active compounds, which could lead to new therapeutic agents.
  • Targeted Drug Delivery Systems : The boron-containing moiety can facilitate the design of targeted drug delivery systems by enabling selective interaction with specific biomolecules or cellular structures.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Benefits
Synthetic ChemistryReagent for Suzuki couplingForms carbon-carbon bonds
Building block for complex organic moleculesEnhances synthesis efficiency
Material ScienceSynthesis of copolymersImproved optical/electrochemical properties
Development of functional materialsEnhanced thermal stability
Medicinal ChemistryIntermediate in drug developmentPotential for new therapeutic agents
Targeted drug delivery systemsSelective interaction with biological targets

Case Studies

  • Copolymers for Organic Electronics : Recent studies have demonstrated that copolymers synthesized using this compound exhibit enhanced charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Pharmaceutical Development : A study highlighted the use of this compound as an intermediate in synthesizing anti-cancer agents, showcasing its potential impact on developing new cancer therapies .

Mechanism of Action

The mechanism by which 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating the formation of new chemical bonds. This interaction is often catalyzed by transition metals, which enhance the reactivity of the boron center.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic vs. Aromatic Boronate Esters

4-Bromo-1-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Butan-1-Amine (CAS 124215-43-6)
  • Structural Differences : Replaces the methoxy group with a bromine atom.
  • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution reactions, whereas the methoxy group in the target compound is electron-donating, stabilizing adjacent intermediates in cross-coupling reactions .
(R)-3-Methyl-1-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Butan-1-Amine Hydrochloride
  • Structural Differences : Features a branched alkyl chain (3-methyl) and exists as a hydrochloride salt.
  • Biochemical Relevance : Serves as an intermediate in Bortezomib synthesis, highlighting the importance of stereochemistry (R-configuration) for biological activity. The target compound lacks this chiral center and salt form, impacting solubility and pharmacological utility .

Aromatic Boronates with Amine Functionality

N-(4-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)-N-Methylpropan-2-Amine ()
  • Structural Differences : Aromatic benzyl core with methoxy and boronate substituents, coupled with a methyl-propan-2-amine group.
  • Applications : Likely used in drug discovery for its planar structure, which improves target binding in enzyme inhibition studies.
4-Methoxy-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS 1279722-88-1)
  • Structural Differences : Boronate and methoxy groups on an aromatic aniline scaffold.
  • Reactivity : The aniline NH2 group enables diazotization or amide bond formation, absent in the target compound. Predicted pKa of 2.27 suggests protonation-dependent solubility .
  • Physical Properties : Higher molar mass (249.11 g/mol) compared to the target compound’s estimated ~245.13 g/mol, influencing crystallization behavior .

Heterocyclic and Fluorinated Analogues

N-(4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzyl)Butan-1-Amine ()
  • Structural Differences : Fluorine substituent on the aromatic ring.
2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1,3-Benzoxazol-6-Amine (CAS 942589-97-1)
  • Structural Differences : Benzoxazole heterocycle with boronate and amine groups.
  • Applications : The benzoxazole moiety enables fluorescence or binding to biomacromolecules, making it suitable for sensor development .

Comparative Data Table

Compound Name Core Structure Key Substituents Molar Mass (g/mol) Key Applications References
4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine Aliphatic Methoxy, boronate ~245.13 Cross-coupling, drug intermediates
4-Bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine Aliphatic Bromo, boronate ~261.06 Alkyl-alkyl coupling
(R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine HCl Aliphatic 3-Methyl, boronate, HCl salt 249.59 Bortezomib synthesis
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Aromatic Methoxy, boronate, aniline 249.11 Photocatalysis, polymer synthesis
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine Aromatic Fluoro, boronate 340.22 Imaging agents, Suzuki coupling

Biological Activity

4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound's structure can be represented by the following:

  • IUPAC Name : this compound
  • Molecular Formula : C12H23BNO3
  • Molecular Weight : 239.23 g/mol

Research indicates that compounds containing dioxaborolane moieties exhibit unique biological activities primarily due to their ability to form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This feature is significant in drug design and development.

Antiviral Activity

A study highlighted the use of dioxaborolane derivatives in the synthesis of serine protease inhibitors for treating viral infections, particularly Hepatitis C Virus (HCV). The structural similarity to known antiviral agents suggests that this compound may exhibit similar properties .

Cytotoxic Effects

In vitro studies have shown that compounds with similar structures can induce cytotoxicity in various cancer cell lines. For instance, a related compound demonstrated significant apoptosis in human lung carcinoma cells when treated with alkylating agents like methyl methanesulfonate (MMS) . This suggests potential applications in cancer therapy.

Case Studies

StudyFindings
Study on HCV treatmentDioxaborolane derivatives were effective in inhibiting serine proteases essential for viral replication .
Cytotoxicity in cancer cellsRelated compounds showed increased sensitivity to MMS-induced DNA damage in HeLa cells .

In Vitro Studies

Research has demonstrated that this compound can enhance the efficacy of chemotherapeutic agents by targeting specific pathways involved in cell survival and proliferation. For example:

  • DNA Damage Response : Compounds similar to this dioxaborolane have been shown to interfere with DNA repair mechanisms in cells exposed to genotoxic stress .
  • Cell Cycle Regulation : These compounds may also affect cell cycle checkpoints, leading to increased cell death in cancerous tissues .

Toxicological Studies

While the compound shows promise for therapeutic applications, its toxicological profile remains under investigation. Safety data indicate that the compound is classified as a hazardous material; however, specific mutagenic or carcinogenic effects have not been conclusively established .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine, and how can purity be validated?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for coupling with aryl/alkyl halides. A typical protocol involves Pd catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous solvents (e.g., THF or DMF) under inert conditions . Purity validation requires HPLC or GC-MS for organic impurities, while elemental analysis confirms stoichiometry. NMR (¹H, ¹³C, ¹¹B) and FT-IR are critical for structural confirmation, with ¹¹B NMR distinguishing boron environments .

Q. How can the molecular structure of this compound be resolved experimentally, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization in solvents like dichloromethane/hexane at low temperatures (-20°C) enhances crystal quality. Software suites like SHELX (for refinement) and OLEX2 (for visualization and analysis) are widely used. SHELXL refines small-molecule structures with high precision, while OLEX2 integrates solution, refinement, and reporting workflows .

Q. What spectroscopic techniques are essential for characterizing the boronate ester functionality?

  • Methodology :

  • ¹¹B NMR : Identifies boron coordination (δ ~28–32 ppm for sp²-hybridized boron in dioxaborolanes).
  • FT-IR : Confirms B-O stretches (~1350–1310 cm⁻¹) and C-B vibrations (~680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for boron .

Advanced Research Questions

Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions, and what are common competing pathways?

  • Methodology : The boronate group enables transmetalation in Pd-catalyzed couplings but may hydrolyze under protic conditions. Competing pathways include:

  • Protodeboronation : Minimized by using anhydrous solvents and avoiding strong acids.
  • Oxidative Homocoupling : Suppressed by degassing reagents and inert atmospheres.
    Kinetic studies (e.g., monitoring by ¹H NMR) and DFT calculations (e.g., Gaussian 16) help map reaction pathways and optimize conditions .

Q. What strategies mitigate instability of the amine group during boronate ester functionalization?

  • Methodology :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to shield the amine during reactions.
  • Low-Temperature Conditions : Conduct reactions at 0–5°C to reduce side reactions (e.g., oxidation).
  • Chelating Agents : Additives like EDTA stabilize metal catalysts, preventing amine coordination-induced deactivation .

Q. How can this compound be applied in targeted drug delivery systems, particularly for ROS-responsive therapies?

  • Methodology : The boronate ester reacts with reactive oxygen species (ROS) like H₂O₂, enabling controlled release of therapeutics. For example:

  • Conjugation : Link the amine to proteins (e.g., RNase A) via NHS esters, forming ROS-labile carbamate bonds.
  • In Vitro Validation : Treat conjugates with H₂O₂ (0.1–1 mM) and monitor reactivation via fluorescence assays or enzymatic activity tests .

Q. What computational approaches predict the compound’s behavior in polymer or material science applications?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions in polymer matrices (e.g., using GROMACS) to assess stability and phase behavior.
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO levels) for optoelectronic applications.
  • QSPR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) on material properties like conductivity .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for Suzuki couplings: How to reconcile divergent literature results?

  • Analysis : Variations arise from differences in:

  • Catalyst Loading : Pd(PPh₃)₄ (1–5 mol%) vs. PdCl₂(dppf) (0.5–2 mol%).
  • Solvent Polarity : Polar aprotic solvents (DMF) accelerate transmetalation but may degrade boronate esters.
  • Base Strength : Mild bases (K₂CO₃) favor stability, while strong bases (NaOH) risk hydrolysis.
    • Resolution : Standardize conditions (e.g., solvent, temperature) and use kinetic profiling to identify optimal parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.